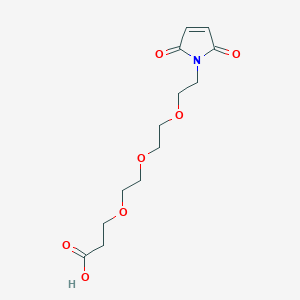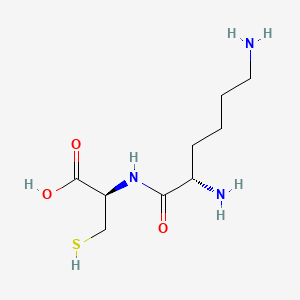
マレイミド-PEG3-酸
概要
説明
Maleimido-tri(ethylene glycol)-propionic acid is a compound that features a maleimide group attached to a tri(ethylene glycol) chain, which is further connected to a propionic acid moiety. This compound is known for its utility in bioconjugation and crosslinking applications due to its ability to form stable thioether bonds with sulfhydryl groups.
科学的研究の応用
Maleimido-tri(ethylene glycol)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and crosslinkers for studying protein interactions and structures.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of self-healing polymers and other advanced materials.
作用機序
Target of Action
Mal-PEG3-acid, a polyethylene glycol (PEG) linker, primarily targets molecules with thiol groups and primary amine groups . The maleimide group in Mal-PEG3-acid reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mode of Action
Mal-PEG3-acid interacts with its targets through covalent bonding. The maleimide group in Mal-PEG3-acid forms a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
It is known that peg linkers like mal-peg3-acid are often used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that Mal-PEG3-acid could potentially influence protein degradation pathways.
Pharmacokinetics
The hydrophilic peg spacer in mal-peg3-acid increases solubility in aqueous media , which could potentially enhance its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of Mal-PEG3-acid can be influenced by various environmental factors. For instance, the reactivity of the maleimide group with thiol groups can be affected by pH . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous media , suggesting that the presence of water could influence the action of Mal-PEG3-acid
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
将来の方向性
生化学分析
Biochemical Properties
Maleimido-tri(ethylene glycol)-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the preparation of neolymphostin-based ADC precursors for site-specific cysteine mutant trastuzumab-A114C conjugation .
Cellular Effects
The effects of Maleimido-tri(ethylene glycol)-propionic acid on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Maleimido-tri(ethylene glycol)-propionic acid exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimido-tri(ethylene glycol)-propionic acid change over time. It has been observed that the product’s stability, degradation, and any long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Maleimido-tri(ethylene glycol)-propionic acid vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Maleimido-tri(ethylene glycol)-propionic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it also affects metabolic flux or metabolite levels .
Transport and Distribution
Maleimido-tri(ethylene glycol)-propionic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .
Subcellular Localization
The subcellular localization of Maleimido-tri(ethylene glycol)-propionic acid and its effects on its activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of maleimido-tri(ethylene glycol)-propionic acid typically involves the reaction of maleimide with tri(ethylene glycol) and propionic acid under controlled conditions. One common method includes the use of a Diels-Alder reaction, where maleimide reacts with a diene to form the desired product . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
Industrial production of maleimido-tri(ethylene glycol)-propionic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Maleimido-tri(ethylene glycol)-propionic acid primarily undergoes addition reactions, particularly Michael addition, where the maleimide group reacts with nucleophiles such as thiols. This reaction forms stable thioether bonds, making it valuable in bioconjugation .
Common Reagents and Conditions
Common reagents used in reactions with maleimido-tri(ethylene glycol)-propionic acid include thiol-containing compounds, which react with the maleimide group under mild pH conditions (typically pH 6.5-7.5) . The reaction is highly specific and efficient, forming stable thioether linkages.
Major Products Formed
The major products formed from reactions involving maleimido-tri(ethylene glycol)-propionic acid are thioether-linked conjugates. These products are stable and resistant to cleavage by reducing agents or physiological buffer conditions .
類似化合物との比較
Similar Compounds
1,8-bis(maleimido)diethylene glycol: Similar in structure but with a shorter polyethylene glycol spacer.
1,11-bis(maleimido)triethylene glycol: Similar in structure with a longer polyethylene glycol spacer.
ω-(N-maleimido)caproic acid: Another maleimide derivative used in bioconjugation.
Uniqueness
Maleimido-tri(ethylene glycol)-propionic acid is unique due to its specific combination of a maleimide group, tri(ethylene glycol) chain, and propionic acid moiety. This structure provides enhanced solubility, stability, and reduced immunogenicity compared to other maleimide derivatives .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Mal-PEG3-acid can be achieved through a two-step reaction process. The first step involves the reaction of Malonic acid with PEG3 (triethylene glycol) to form Mal-PEG3-diol, which is then oxidized to form Mal-PEG3-acid in the second step.", "Starting Materials": [ "Malonic acid", "Triethylene glycol", "Dichloromethane", "N,N-Dimethylformamide (DMF)", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Sodium hydride (NaH)", "Acetic acid", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of Mal-PEG3-diol", "1. Dissolve Malonic acid (1.0 eq) and Triethylene glycol (3.0 eq) in Dichloromethane and stir the mixture at room temperature for 24 hours.", "2. Add N,N-Dimethylformamide (DMF) (0.1 eq), Dicyclohexylcarbodiimide (DCC) (1.1 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture and stir for an additional 24 hours.", "3. Filter the reaction mixture to remove dicyclohexylurea byproduct and evaporate the solvent to obtain Mal-PEG3-diol as a white solid.", "Step 2: Synthesis of Mal-PEG3-acid", "4. Dissolve Mal-PEG3-diol (1.0 eq) in Acetic acid and add Sodium hydride (NaH) (2.0 eq) to the solution at 0°C.", "5. Slowly add Hydrochloric acid (HCl) to the reaction mixture to adjust the pH to 2-3.", "6. Add Sodium chloride (NaCl) to the mixture and extract with Ethyl acetate.", "7. Dry the organic phase with Sodium sulfate (Na2SO4) and evaporate the solvent to obtain Mal-PEG3-acid as a white solid.", "8. Purify the product by recrystallization from Methanol." ] } | |
CAS番号 |
518044-40-1 |
分子式 |
C13H19NO7 |
分子量 |
301.29 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrol-1-yl)-5-hydroxy-2,2-bis(2-hydroxyethyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO7/c15-6-3-9(14-10(18)1-2-11(14)19)13(4-7-16,5-8-17)12(20)21/h1-2,9,15-17H,3-8H2,(H,20,21) |
InChIキー |
AMOPUHDFPSFVHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O |
正規SMILES |
C1=CC(=O)N(C1=O)C(CCO)C(CCO)(CCO)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Mal-PEG3-acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)








